1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride
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Overview
Description
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride is a synthetic organic compound characterized by a unique spirocyclic structure. The compound features a furan ring, an oxygen atom, and an azaspiro ring system, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves the reaction of furan derivatives with appropriate azaspiro precursors. One common method includes the use of furan-2-carbaldehyde and azaspiro compounds under acidic conditions to form the desired spirocyclic structure. The reaction is often carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of zeolites as catalysts in Friedel-Crafts acylation reactions has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Lewis acids like aluminum chloride are often used in Friedel-Crafts acylation reactions.
Major Products: The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted furan compounds.
Scientific Research Applications
1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the azaspiro ring system can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane hydrochloride.
Tetrahydrofuran: A reduced form of furan, used in various chemical reactions.
Furan-2,5-dicarboxylic acid: An oxidized derivative of furan, used in polymer synthesis.
Uniqueness: 1-(Furan-2-yl)-7-oxa-2-azaspiro[35]nonane hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-9(14-5-1)10-11(8-12-10)3-6-13-7-4-11;/h1-2,5,10,12H,3-4,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFDQCHYQPQVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC2C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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